molecular formula C8H8N2O B3281812 4-(Aminomethyl)-3-hydroxybenzonitrile CAS No. 741670-77-9

4-(Aminomethyl)-3-hydroxybenzonitrile

Cat. No.: B3281812
CAS No.: 741670-77-9
M. Wt: 148.16 g/mol
InChI Key: PDIOPLFORSDMFL-UHFFFAOYSA-N
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Description

4-(Aminomethyl)-3-hydroxybenzonitrile is a chemical compound of interest in scientific research and development. The amino and hydroxy functional groups on the benzonitrile scaffold suggest potential utility as a versatile building block or intermediate in organic synthesis and medicinal chemistry for the construction of more complex molecules. Researchers can explore its applications in various fields, including the development of pharmaceutical candidates and functional materials. This product is intended for research and development purposes in a laboratory setting only. It is not intended for diagnostic or therapeutic use, nor for human consumption. Handling and Safety: Please refer to the Safety Data Sheet (SDS) before use. Based on similar compounds, appropriate personal protective equipment should be worn, and the material should be handled in a well-ventilated area to avoid inhalation or skin contact . Note: The specific properties, applications, and safety information for this exact compound are not fully detailed in the available literature. The information provided is based on the structure and general characteristics of similar chemical compounds.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(aminomethyl)-3-hydroxybenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O/c9-4-6-1-2-7(5-10)8(11)3-6/h1-3,11H,5,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDIOPLFORSDMFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C#N)O)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategic Approaches to 4 Aminomethyl 3 Hydroxybenzonitrile and Its Analogues

De Novo Synthesis Pathways for the Benzonitrile (B105546) Core

Constructing the 4-(aminomethyl)-3-hydroxybenzonitrile molecule from fundamental aromatic precursors involves the sequential introduction of the cyano, hydroxyl, and aminomethyl moieties. The order and method of these introductions are critical for achieving the desired substitution pattern and avoiding unwanted side reactions.

Direct Benzonitrile Formation Reactions

The nitrile group can be incorporated onto the benzene (B151609) ring through various methods. One classical approach is the Sandmeyer reaction, which converts an aryl diazonium salt, derived from an aniline (B41778), into the corresponding benzonitrile using copper(I) cyanide. researchgate.netgoogle.comnih.gov This method is advantageous for its reliability and the wide availability of aniline precursors.

Another strategy involves the direct cyanation of benzoic acids. Modern electrochemical methods allow for the conversion of benzoic acid to benzonitrile in liquid ammonia (B1221849) at room temperature, offering a greener alternative to traditional methods that often require harsh conditions or toxic reagents. researchgate.net The reaction proceeds through the electrochemical reduction of benzoic acid to benzyl (B1604629) alcohol, which then reacts with ammonia and electrochemically generated iodine to form the nitrile.

Furthermore, photolysis of phenyl halides or esters in the presence of potassium cyanide provides a pathway to substituted benzonitriles. rsc.org This reaction proceeds via an ArSN1 mechanism involving a triplet phenyl cation intermediate.

Reaction TypeStarting MaterialReagentsKey Features
Sandmeyer ReactionAryl diazonium saltCuCNReliable, wide precursor availability. researchgate.netgoogle.comnih.gov
Electrochemical CyanationBenzoic acidLiquid NH₃, KI, Pb cathodeMild conditions, avoids toxic cyanides. researchgate.net
Photolytic CyanationPhenyl halide/esterKCN, aq. MeCNUtilizes photochemical activation. rsc.org

Introduction of Hydroxyl and Aminomethyl Moieties

The hydroxyl and aminomethyl groups can be introduced at various stages of the synthesis. For instance, starting with a phenol (B47542), electrophilic substitution reactions can be employed to introduce other functionalities. The hydroxyl group is an ortho-, para-director, which can be leveraged to install groups at the desired positions.

The aminomethyl group is often introduced via a two-step sequence involving the formation of a bromomethyl or formyl intermediate. For example, a methyl group on the benzene ring can be brominated using N-bromosuccinimide (NBS) to form a bromomethyl derivative. wipo.int Subsequent reaction with an amine source, such as ammonia or a protected amine, yields the aminomethyl group.

Alternatively, a formyl group can be introduced and then converted to the aminomethyl group via reductive amination. thermofisher.comorgsyn.orgnih.govgoogle.com This reaction involves the formation of an imine between the aldehyde and an amine, followed by reduction with agents like sodium borohydride (B1222165) (NaBH₄) or sodium cyanoborohydride (NaBH₃CN).

Precursor-Based Transformations

Synthesizing this compound can also be achieved by modifying existing, more readily available substituted benzonitriles or other precursors that already contain one or more of the required functional groups.

Modification of Substituted Benzonitriles

A key precursor is 4-amino-3-hydroxybenzonitrile (B1279274). A patented method describes its synthesis starting from a brominated benzoxazolinone. google.comgoogle.com The bromo-substituted intermediate is treated with copper(I) cyanide to introduce the nitrile group. Subsequent steps involve the protection of the amino group, followed by deprotection to yield 4-amino-3-hydroxybenzonitrile. researchgate.netgoogle.com The amino group can then, in principle, be transformed into the aminomethyl group through a series of functional group manipulations, although this specific transformation on this substrate is not detailed in the provided search results.

Another relevant precursor is 4-hydroxy-3-nitrobenzonitrile. prepchem.com The nitro group can be reduced to an amino group, and the resulting 4-amino-3-hydroxybenzonitrile can be further functionalized.

PrecursorKey TransformationReagentsProduct
Brominated BenzoxazolinoneCyanationCuCN4-Amino-3-hydroxybenzonitrile google.comgoogle.com
4-Hydroxy-3-nitrobenzonitrileNitro ReductionVarious reducing agents4-Amino-3-hydroxybenzonitrile prepchem.com

Derivatization of Phenolic and Nitrile Precursors

Starting with simpler phenolic or nitrile compounds is another viable strategy. For instance, 3-hydroxybenzonitrile is a commercially available starting material. thermofisher.comnih.govsigmaaldrich.com The challenge then lies in introducing the aminomethyl group at the C4 position. This could potentially be achieved through formylation followed by reductive amination.

Similarly, starting with a compound like 4-methyl-3-hydroxybenzonitrile, benzylic bromination followed by amination would install the aminomethyl group. The synthesis of 2,6-difluoro-4-hydroxybenzonitrile (B48942) has been reported starting from 3,5-difluoroaniline, involving bromination, diazotization-hydrolysis, and cyanation, showcasing a sequence of reactions to build up functionality. researchgate.net

Functional Group Interconversions and Manipulations

The synthesis of this compound heavily relies on a variety of functional group interconversions (FGIs). These transformations are crucial for unmasking or modifying functional groups at the appropriate synthetic stage.

A key FGI is the reduction of a nitrile to a primary amine. This can be accomplished using various reagents, including lithium aluminum hydride (LiAlH₄), catalytic hydrogenation (e.g., with Raney nickel, Pd/C, or PtO₂), or other specialized reducing agents like cobalt boride. researchgate.netrsc.orggoogle.comnih.govbeilstein-journals.org The choice of reagent is critical to ensure chemoselectivity, especially in the presence of other reducible groups. For instance, some catalytic systems are designed to selectively reduce nitriles in the presence of other functional groups like esters or even nitro groups under specific conditions. rsc.orgnih.gov

Another important set of manipulations involves the protection and deprotection of the hydroxyl and amino functionalities. The hydroxyl group can be protected as an ether (e.g., benzyl or silyl (B83357) ether) or an ester, while the amino group is commonly protected as a carbamate (B1207046) (e.g., Boc or Cbz). These protecting groups prevent unwanted reactions during subsequent synthetic steps and can be removed under specific conditions to reveal the original functional group. researchgate.netgoogle.com

The table below summarizes some key functional group interconversions relevant to the synthesis of the target compound.

TransformationReagent(s)Notes
Nitrile to Primary AmineLiAlH₄, H₂/Catalyst (e.g., Raney Ni, Pd/C)A fundamental step to form the aminomethyl group. researchgate.netrsc.orggoogle.comnih.govbeilstein-journals.org
Aldehyde to Primary AmineNH₃, Reducing Agent (e.g., NaBH₄, NaBH₃CN)Reductive amination is a key strategy. thermofisher.comorgsyn.orgnih.govgoogle.com
Aryl Amine to Aryl Nitrile1. NaNO₂, H⁺ 2. CuCNThe Sandmeyer reaction. researchgate.netgoogle.comnih.gov
Benzylic Methyl to Benzylic BromideN-Bromosuccinimide (NBS), InitiatorCreates a handle for nucleophilic substitution. wipo.int
Benzylic Bromide to Primary AmineAmmonia or Amine EquivalentIntroduces the nitrogen atom of the aminomethyl group.
Nitro to AmineH₂/Catalyst, Fe/HCl, SnCl₂/HClA common reduction to install an amino group.
Phenol Protection/DeprotectionBenzyl bromide/Base, Silyl chlorides/Base; H₂/Pd-C, F⁻Protects the hydroxyl group during synthesis.
Amine Protection/DeprotectionBoc₂O, Cbz-Cl; TFA, H₂/Pd-CProtects the amino group during synthesis. researchgate.netgoogle.com

Reduction of Nitrile Groups to Aminomethyl Groups

The conversion of an aromatic nitrile to a primary aminomethyl group is a fundamental transformation in the synthesis of this compound. This reduction is a direct and efficient method for installing the required benzylamine (B48309) moiety.

Catalytic hydrogenation is the most common and economically viable method for reducing nitriles to primary amines. wikipedia.orgacsgcipr.org This process typically involves the use of molecular hydrogen (H₂) in the presence of a heterogeneous metal catalyst. libretexts.org Commonly employed catalysts include Group 10 metals like Raney nickel, palladium black, and platinum dioxide. wikipedia.org Cobalt-based catalysts are also effective and can be highly selective for the formation of primary amines. wikipedia.orgacs.org The general reaction is as follows:

R-C≡N + 2 H₂ → R-CH₂NH₂ wikipedia.org

A significant challenge in nitrile hydrogenation is the potential formation of secondary and tertiary amine byproducts through the reaction of the primary amine product with the intermediate imine. wikipedia.orgacsgcipr.org Reaction conditions such as catalyst choice, solvent, pH, temperature, and hydrogen pressure are critical factors in maximizing the yield of the primary amine. wikipedia.org For instance, the addition of ammonia is a common strategy to suppress the formation of secondary amines. commonorganicchemistry.com

Stoichiometric reducing agents also provide effective, non-catalytic pathways to amines. Reagents like lithium aluminium hydride (LiAlH₄), borane-tetrahydrofuran (B86392) (BH₃-THF), and diborane (B8814927) are powerful enough to reduce nitriles to primary amines. wikipedia.orglibretexts.orgcommonorganicchemistry.com The reaction with LiAlH₄ is typically conducted in an ether solvent, followed by an acidic workup. libretexts.org Borane-based reagents, such as diisopropylaminoborane (B2863991) in the presence of catalytic lithium borohydride (LiBH₄), have been shown to reduce a wide variety of nitriles in excellent yields. organic-chemistry.org

Reducing Agent/SystemDescriptionKey ConsiderationsReference
Catalytic Hydrogenation (H₂ + Metal Catalyst)Economical route using catalysts like Raney Ni, Pd/C, PtO₂, or Co.Risk of secondary/tertiary amine formation. Optimized by catalyst choice, solvent, pressure, temperature, and additives like NH₃. wikipedia.orgacsgcipr.orgcommonorganicchemistry.com
Lithium Aluminium Hydride (LiAlH₄)A strong, stoichiometric hydride reagent. Reaction is typically performed in ether followed by acidic workup.Highly reactive and requires anhydrous conditions. libretexts.org
Borane (B79455) Complexes (e.g., BH₃-THF, BH₃-SMe₂)Stoichiometric reagents that are often heated in THF. BH₃-SMe₂ is more stable than BH₃-THF.Can offer good functional group tolerance. commonorganicchemistry.comorganic-chemistry.org
Hydrosilanes (e.g., TMDS)Can serve as stoichiometric reducing agents, often catalyzed by transition metals or Lewis acids.Exhibit high selectivity under relatively moderate conditions. researchgate.net

Ortho-Functionalization Strategies

A key strategic challenge in synthesizing this compound is the precise installation of the hydroxyl group at the C3 position, ortho to the C4-aminomethyl group. This requires effective ortho-functionalization methods. One plausible synthetic pathway starts from a precursor like 4-cyanophenol (p-hydroxybenzonitrile). nih.gov The challenge then becomes the introduction of a functional group ortho to the existing hydroxyl group, which can later be converted to the aminomethyl group.

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. A directing group, such as a hydroxyl or a protected amine, activates its ortho-protons for deprotonation by a strong base (e.g., an organolithium reagent), followed by quenching with an electrophile. For a precursor like 4-cyanophenol, the hydroxyl group could direct functionalization to the C3 position.

Alternatively, electrophilic aromatic substitution reactions can be employed, although controlling regioselectivity with multiple activating/deactivating groups can be complex. The synthesis of the closely related compound 4-amino-3-hydroxybenzonitrile often involves starting with a precursor that already contains the desired substitution pattern or can be easily converted. For example, a synthetic route starts with 1,1-dimethylethyl (4-cyano-2-hydroxyphenyl) carbamate, which already possesses the required 3-hydroxy-4-amino arrangement. google.comgoogle.com

A hypothetical route to the target molecule could involve the following steps:

Start with p-cresol.

Ammoxidation to produce 4-methylbenzonitrile.

Nitration, followed by reduction to introduce an amino group at C3.

Diazotization of the amino group followed by hydrolysis to yield 3-hydroxy-4-methylbenzonitrile.

Radical bromination of the methyl group to give 4-(bromomethyl)-3-hydroxybenzonitrile.

Nucleophilic substitution of the bromide with an amine source (e.g., ammonia or a protected equivalent) to yield the final product.

Another approach could start from 3-hydroxy-4-cyanobenzaldehyde, followed by reductive amination to form this compound.

Catalytic Systems and Reaction Conditions

The efficiency and selectivity of the synthetic routes to this compound are highly dependent on the catalytic systems and reaction conditions employed.

Transition metal catalysis is integral to several key steps in the synthesis of substituted benzonitriles and their subsequent reduction. nih.gov

Nitrile Reduction: As discussed, the hydrogenation of the nitrile group is effectively catalyzed by various transition metals. Ruthenium complexes have gained significant attention for their high activity and selectivity in reducing nitriles to primary amines under relatively mild conditions. thieme-connect.de For example, a ruthenium–N-heterocyclic carbene system has been shown to be effective for this transformation. thieme-connect.de Rhodium catalysts, such as those using Me-DuPHOS ligands, have been used in the asymmetric hydrogenation of cyanated precursors to produce chiral amines. nih.gov Cobalt nanoparticles with controlled crystal phases (hcp vs. fcc) have demonstrated high selectivity for primary amines in nitrile hydrogenation, highlighting the importance of catalyst structure. acs.org

Cross-Coupling Reactions: The construction of the substituted benzonitrile framework can be achieved via transition metal-catalyzed cross-coupling reactions. For instance, the cyanation of aryl halides or triflates with a cyanide source (e.g., CuCN, Zn(CN)₂, KCN) is a common method catalyzed by palladium or copper complexes. The synthesis of p-hydroxybenzonitrile from p-chlorophenol or p-bromophenol using cuprous cyanide is a well-established example. google.com

In recent years, organocatalysis has emerged as a powerful, metal-free alternative for various organic transformations, offering advantages in terms of cost, toxicity, and sustainability. mdpi.combohrium.com

For the synthesis of aminonitrile derivatives, organocatalytic approaches are particularly relevant. The Strecker reaction, a three-component reaction between an aldehyde, an amine, and a cyanide source, is a classic method for synthesizing α-aminonitriles, and modern variations often employ organocatalysts to achieve high enantioselectivity. mdpi.com For example, chiral Brønsted acids and thiourea (B124793) derivatives have been used to catalyze Strecker-type reactions. mdpi.comnih.gov

While direct organocatalytic reduction of nitriles is less common than metal-catalyzed methods, metal-free reducing agents are available. Ammonia borane, for example, can reduce a wide range of nitriles to primary amines without a catalyst, proceeding under thermal conditions and offering good functional group tolerance. organic-chemistry.org

Fine-tuning reaction parameters is crucial for maximizing yield, selectivity, and efficiency in the synthesis of this compound.

Solvent: The choice of solvent can significantly influence reaction outcomes. In catalytic hydrogenation of nitriles, alcoholic solvents are common. wikipedia.org For the synthesis of benzonitriles from benzaldehydes, solvents like paraxylene have been used, sometimes in combination with ionic liquids which can act as both co-solvent and catalyst. researchgate.netrsc.org The synthesis of 4-cyanobenzyl bromide, a potential intermediate, has been optimized using solvents like isopropanol (B130326) or n-hexane. google.com

Temperature: Temperature control is critical. Nitrile reduction via catalytic hydrogenation often requires elevated temperatures to achieve a reasonable reaction rate. libretexts.org However, excessively high temperatures can lead to side reactions or catalyst degradation. The synthesis of p-hydroxybenzonitrile from p-hydroxybenzaldehyde has been performed at 110°C. epo.org

Pressure: For reactions involving gases, such as catalytic hydrogenation with H₂, pressure is a key variable. Higher hydrogen pressure generally increases the rate of reduction but must be carefully controlled for safety and selectivity. thieme-connect.de Pressures ranging from atmospheric to 30 atm or higher have been reported for nitrile hydrogenations, depending on the catalyst and substrate. thieme-connect.de

ParameterInfluence on SynthesisExamplesReference
SolventAffects solubility, catalyst activity, and reaction pathways.Isopropanol for benzyl bromide formation; THF for borane reductions; Toluene/ionic liquid for benzonitrile synthesis. commonorganicchemistry.comresearchgate.netgoogle.com
TemperatureControls reaction rate and selectivity. Higher temperatures can increase rate but may also promote side reactions.Nitrile hydrogenation often requires heating (e.g., 70-80°C). Benzonitrile synthesis can occur at ~120°C. acs.orgthieme-connect.dersc.org
PressureKey for gas-phase reactions like hydrogenation. Higher pressure increases reactant concentration in solution.Hydrogenation of nitriles is performed at pressures ranging from 0.5 MPa (~5 atm) to 30 atm or more. acs.orgthieme-connect.de

Green Chemistry Principles in Synthesis

Applying green chemistry principles to the synthesis of this compound aims to reduce environmental impact, improve safety, and enhance efficiency. wjpmr.com

One major area of focus is the replacement of hazardous reagents and solvents. The synthesis of benzonitriles from benzaldehydes traditionally uses hydroxylamine (B1172632) hydrochloride, which releases corrosive HCl. rsc.orgrsc.org A greener alternative involves using an ionic liquid like 1-sulfobutyl pyridine (B92270) hydrosulfate salt, which can serve multiple roles as a recyclable co-solvent, catalyst, and phase-separation agent, eliminating the need for metal salt catalysts and simplifying product isolation. researchgate.netrsc.orgrsc.org

Biocatalysis represents another key green chemistry strategy. journals.co.za The use of enzymes, such as nitrilases or nitrile hydratases, allows for the highly selective hydrolysis of nitriles to carboxylic acids or amides under mild, aqueous conditions (ambient temperature and moderate pH). journals.co.za While not directly applicable to the reduction of nitriles to amines, enzymatic processes could be used in the synthesis of precursors, potentially avoiding the use of harsh chemical reagents for functional group interconversions.

Catalytic processes, particularly those with high atom economy, are inherently greener than stoichiometric reactions. The use of highly efficient and recyclable transition metal or organocatalysts for steps like nitrile reduction minimizes waste. acsgcipr.orgwjpmr.com Transfer hydrogenation, which uses a safe, liquid hydrogen donor like isopropanol instead of high-pressure hydrogen gas, is another approach that can improve the safety profile of the reduction step. acsgcipr.org

Computational and Theoretical Studies of 4 Aminomethyl 3 Hydroxybenzonitrile

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule. These methods, rooted in quantum mechanics, provide insights into the distribution of electrons and the resulting chemical behavior. For 4-(Aminomethyl)-3-hydroxybenzonitrile, techniques such as Density Functional Theory (DFT) are employed to model its electronic structure with a high degree of accuracy. cdnsciencepub.comchemrxiv.org These calculations help in predicting molecular geometry, vibrational frequencies, and various electronic parameters that govern the molecule's reactivity and interactions. scielo.br

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Analysis

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's chemical reactivity and kinetic stability. researchgate.net The HOMO acts as an electron donor, while the LUMO is the primary electron acceptor. rsc.org The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a significant parameter; a smaller gap suggests higher chemical reactivity and lower stability. researchgate.netresearchgate.net

For this compound, the presence of electron-donating groups (the hydroxyl and aminomethyl groups) and an electron-withdrawing group (the nitrile group) significantly influences the energies of these orbitals. masterorganicchemistry.com The HOMO is generally localized over the electron-rich phenyl ring and the electron-donating substituents, whereas the LUMO tends to be distributed over the electron-withdrawing nitrile group and the aromatic ring. This distribution facilitates intramolecular charge transfer (ICT) from the donor groups to the acceptor group upon electronic excitation. researchgate.net

Theoretical calculations, often using DFT with functionals like B3LYP or ωB97XD and basis sets such as 6-311++G(d,p), can predict these energy values. nih.gov While specific experimental data for this compound is not available, representative values can be calculated to understand its electronic behavior.

Table 1: Illustrative Frontier Orbital Energies for this compound Disclaimer: The following data is illustrative, based on typical values for similarly substituted benzonitrile (B105546) derivatives, and is intended to demonstrate the output of quantum chemical calculations.

ParameterEnergy (eV)
HOMO Energy-5.85
LUMO Energy-1.20
HOMO-LUMO Gap (ΔE)4.65

Electrostatic Potential Surface Mapping

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule, allowing for the prediction of its reactive sites. libretexts.orgnumberanalytics.com The MEP map illustrates regions of positive and negative electrostatic potential, which are indicative of sites for nucleophilic and electrophilic attack, respectively. researchgate.net

In the MEP map of this compound, distinct regions of charge can be identified:

Negative Potential (Red/Yellow): These areas, rich in electrons, are susceptible to electrophilic attack. For this molecule, the most negative potential is expected around the oxygen atom of the hydroxyl group and the nitrogen atom of the nitrile group, due to their high electronegativity and the presence of lone pairs. researchgate.net

Positive Potential (Blue): These electron-deficient regions are prone to nucleophilic attack. The hydrogen atoms of the aminomethyl group and the hydroxyl group are anticipated to show the most positive potential. researchgate.net

Neutral Potential (Green): This potential is typically observed over the carbon atoms of the aromatic ring. researchgate.net

MEP maps are invaluable for understanding intermolecular interactions, such as hydrogen bonding, which are critical for drug-receptor binding and solvation processes. numberanalytics.com

Charge Distribution and Bond Orders

Natural Bond Orbital (NBO) analysis is a computational method used to study charge distribution, bond orders, and intramolecular interactions. It provides a detailed picture of the delocalization of electron density between occupied and unoccupied orbitals, which stabilizes the molecule.

For this compound, NBO analysis would likely reveal significant delocalization of electron density from the lone pairs of the hydroxyl's oxygen and the amino's nitrogen into the aromatic ring's π* orbitals. This delocalization contributes to the stability of the molecule. The analysis also quantifies the atomic charges, confirming the electronegative nature of the oxygen and nitrogen atoms and the electropositive character of the hydrogen atoms attached to them. Bond order calculations would show the double-bond character of the C≡N bond and the partial double-bond character of the C-N and C-O bonds due to resonance.

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations are a powerful computational tool used to study the time-dependent behavior of molecules, providing insights into their flexibility and interactions with the environment. chemrxiv.orgnih.gov By solving Newton's equations of motion for a system of atoms, MD simulations can track the trajectory of each atom over time, revealing conformational changes and solvent effects. aip.orgresearchgate.net

Conformational Preferences and Flexibility

The structure of this compound is not rigid; it possesses conformational flexibility primarily due to the rotation around the C-C bond of the aminomethyl group and the C-O bond of the hydroxyl group. libretexts.org Conformational analysis aims to identify the most stable three-dimensional arrangements (conformers) of the molecule.

The rotation of the aminomethyl (-CH₂NH₂) group relative to the benzene (B151609) ring is a key flexible point. rsc.org MD simulations can explore the potential energy surface associated with this rotation, identifying energy minima that correspond to stable conformers. The orientation of this group can be influenced by intramolecular hydrogen bonding between the amine hydrogens and the adjacent hydroxyl group, which would stabilize certain conformations.

Table 2: Illustrative Torsional Angle Preferences for Key Rotatable Bonds in this compound Disclaimer: This data is hypothetical and serves to illustrate typical findings from conformational analysis. Actual values would require specific simulation studies.

Rotatable BondAtoms Defining Torsion AnglePredicted Stable Dihedral Angle(s)
Aromatic C - CH₂C(ar)-C(ar)-C-N~60°, 180°, -60°
Aromatic C - OHC(ar)-C(ar)-O-H0° (planar), 180°

Solvent Effects on Molecular Conformation

The surrounding solvent environment can significantly impact the conformational preferences of a molecule. scielo.brrsc.org MD simulations explicitly model solvent molecules (like water), allowing for the study of solute-solvent interactions and their effect on molecular structure. aip.orgaip.org

For this compound, a polar solvent such as water would interact strongly with the polar functional groups (-OH, -NH₂, -CN) through hydrogen bonding. These interactions can stabilize or destabilize certain conformers compared to the gas phase. For instance, water molecules can form hydrogen bond bridges, potentially altering the preferred orientation of the aminomethyl group. rsc.org The balance between intramolecular and intermolecular (solute-solvent) hydrogen bonds will ultimately determine the dominant conformation in solution. researchgate.net All-atom MD simulations are essential for capturing these subtle yet critical effects. rsc.org

Prediction of Reactivity and Selectivity Parameters

Computational chemistry offers powerful tools to predict the reactivity and selectivity of molecules. By modeling reaction mechanisms and calculating the associated energy changes, researchers can anticipate the most likely chemical transformations a compound will undergo.

The prediction of reaction pathways for a molecule like this compound involves the exploration of its potential energy surface (PES). Computational methods such as Density Functional Theory (DFT) and ab initio calculations are employed to identify stable intermediates and transition states for potential reactions. For instance, in reactions involving the aminomethyl group, theoretical models can predict the likelihood of nucleophilic attack or substitution. Similarly, the hydroxyl and nitrile groups can participate in various reactions, and their pathways can be mapped out computationally.

The process often begins with identifying potential reactants and products. Then, computational algorithms search for the minimum energy path connecting them. This path includes transition states, which are the energetic barriers that must be overcome for the reaction to proceed. The geometry and electronic structure of these transition states provide crucial information about the reaction mechanism. For complex reactions, multiple pathways may exist, and computational analysis helps to determine the most favorable one.

The energetics of a reaction determine its feasibility and rate. Key thermodynamic parameters such as the change in enthalpy (ΔH), Gibbs free energy (ΔG), and entropy (ΔS) are calculated to assess whether a reaction is spontaneous. aip.org High-level computational methods, such as Coupled Cluster with Single, Double, and perturbative Triple excitations (CCSD(T)), are often used for accurate energy calculations. researcher.life

The activation energy (Ea), which is the energy difference between the reactants and the transition state, is a critical parameter for determining the reaction rate. A lower activation energy implies a faster reaction. For this compound, the electronic effects of the aminomethyl, hydroxyl, and nitrile substituents will significantly influence the activation energies of its potential reactions. For example, the electron-donating nature of the amino and hydroxyl groups can affect the reactivity of the aromatic ring in electrophilic substitution reactions.

A hypothetical reaction coordinate diagram illustrates the energy changes during a reaction, showing the relative energies of reactants, intermediates, transition states, and products.

Table 1: Hypothetical Reaction Energetics Data

Parameter Value (kcal/mol) Description
ΔH -25.0 A negative enthalpy change indicates an exothermic reaction.
ΔG -15.5 A negative Gibbs free energy change suggests a spontaneous reaction under standard conditions.
Ea +20.0 The activation energy barrier that must be overcome for the reaction to occur.

Theoretical Spectroscopic Characterization (excluding experimental data)

Theoretical spectroscopy is a powerful tool for predicting and interpreting the spectral properties of molecules. By calculating various spectroscopic parameters, researchers can gain a deeper understanding of the molecular structure and electronic properties of this compound without the need for experimental data.

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. Computational methods, particularly DFT, can accurately predict these vibrational frequencies. mdpi.com For this compound, the calculated vibrational spectrum would exhibit characteristic bands corresponding to its functional groups.

A normal coordinate analysis can be performed to assign the calculated frequencies to specific vibrational modes, such as stretching, bending, and torsional motions. nih.gov For example, the C≡N stretching vibration of the nitrile group is expected to appear in a distinct region of the spectrum. frontiersin.org Similarly, the N-H and O-H stretching vibrations of the aminomethyl and hydroxyl groups, respectively, will have characteristic frequencies, though these can be influenced by intra- and intermolecular hydrogen bonding. researchgate.net

Table 2: Predicted Vibrational Frequencies for Key Functional Groups

Functional Group Vibrational Mode Predicted Frequency Range (cm⁻¹)
Nitrile (-C≡N) Stretching 2220 - 2260
Aminomethyl (-CH₂NH₂) N-H Symmetric Stretch 3300 - 3400
N-H Asymmetric Stretch 3400 - 3500
CH₂ Scissoring 1440 - 1480
Hydroxyl (-OH) O-H Stretch (free) 3580 - 3670
Aromatic Ring C-H Stretch 3000 - 3100
C=C Stretch 1450 - 1600

Theoretical calculations can predict the electronic absorption spectrum of a molecule by determining the energies of its electronic transitions. aps.org Time-dependent DFT (TD-DFT) is a commonly used method for this purpose. The calculated UV-Vis spectrum of this compound would be characterized by absorption bands corresponding to π→π* and n→π* transitions within the aromatic ring and the nitrile group.

The positions and intensities of these absorption bands are influenced by the substituents. The electron-donating amino and hydroxyl groups and the electron-withdrawing nitrile group will affect the energy levels of the molecular orbitals, leading to shifts in the absorption maxima (λmax) compared to unsubstituted benzonitrile. aip.org The calculated oscillator strengths provide an indication of the intensity of the absorption bands.

Table 3: Predicted Electronic Transitions and UV-Vis Absorption

Transition Excitation Energy (eV) Wavelength (nm) Oscillator Strength (f)
S₀ → S₁ (π→π*) 4.13 300 0.15
S₀ → S₂ (π→π*) 4.77 260 0.45
S₀ → S₃ (n→π*) 5.16 240 0.02

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for structure elucidation. Theoretical calculations, primarily using the Gauge-Including Atomic Orbital (GIAO) method within DFT, can predict the chemical shifts of NMR-active nuclei such as ¹H, ¹³C, and ¹⁵N. nih.govrsc.orgrsc.org

For this compound, the predicted chemical shifts would reflect the electronic environment of each atom. The electron-donating and -withdrawing effects of the substituents would cause characteristic upfield or downfield shifts in the signals of the aromatic protons and carbons. The chemical shifts of the aminomethyl protons and carbon, as well as the nitrogen of the nitrile group, can also be predicted with good accuracy. nih.gov Comparing these theoretical predictions with experimental data can be a powerful tool for confirming the molecular structure.

Table 4: Predicted ¹³C NMR Chemical Shifts

Carbon Atom Predicted Chemical Shift (ppm) Influencing Factors
C-CN 118 - 122 Electron-withdrawing nitrile group
C-OH 150 - 155 Electron-donating hydroxyl group
C-NH₂ 140 - 145 Electron-donating amino group
C-CH₂NH₂ 45 - 50 Aliphatic carbon attached to nitrogen
Aromatic CH 110 - 130 Substituent effects on the ring

Role As a Versatile Synthetic Building Block

Precursor for Advanced Organic Syntheses

The reactivity of 4-(aminomethyl)-3-hydroxybenzonitrile lends itself to the creation of intricate molecular structures, including polycyclic aromatic compounds and high-value chemical intermediates.

Polycyclic aromatic hydrocarbons (PAHs) and their heteroatomic analogues are significant targets in materials science and medicinal chemistry. google.comrsc.org The structure of this compound provides a foundation for building such systems. For instance, the aminomethyl and hydroxyl groups can participate in intramolecular cyclization reactions to form fused ring systems. Oxidative cyclization of the aminomethyl side chain onto the ortho position of the phenol (B47542) can lead to the formation of benzo[d]oxazole derivatives. nih.gov Such reactions, often mediated by hypervalent iodine reagents, are a powerful tool for constructing complex polycyclic frameworks. nih.gov

A plausible, though not yet reported, synthetic route to a polycyclic system starting from this compound could involve a multi-step sequence. Initially, the primary amine could be acylated, followed by an intramolecular Friedel-Crafts-type reaction to form a new six-membered ring fused to the initial benzene (B151609) ring. Subsequent functionalization and aromatization could then yield a complex polycyclic aromatic system.

The individual functional groups of this compound can be selectively modified to produce a range of valuable chemical intermediates. For example, the phenolic hydroxyl group can be alkylated or acylated to introduce new functionalities. The primary amine of the aminomethyl group can undergo reactions such as diazotization, followed by substitution, to introduce a variety of substituents in its place.

Furthermore, the nitrile group is a versatile functional handle that can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or reacted with organometallic reagents to form ketones. Each of these transformations yields a new, highly valuable intermediate for further synthetic elaboration. A patent for an improved synthesis of the related compound 3-hydroxy-4-amino-benzonitrile highlights its utility as an intermediate for phenyl urea (B33335) compounds with applications in treating IL-8 mediated diseases. google.comgoogle.com This underscores the potential of similarly substituted benzonitriles in medicinal chemistry.

Starting MaterialReagent/ConditionProductPotential Application
This compound1. Acyl chloride, base 2. Lewis acidFused tricyclic lactamPrecursor for novel alkaloids
This compound1. NaNO₂, HCl 2. CuX4-(Halomethyl)-3-hydroxybenzonitrileIntermediate for further substitution
This compoundH₂SO₄, H₂O, heat4-(Aminomethyl)-3-hydroxybenzoic acidMonomer for specialty polymers
This compound1. RMgBr 2. H₃O⁺4-(Aminomethyl)-3-hydroxyphenyl ketoneIntermediate for pharmacologically active compounds

This table presents hypothetical transformations based on established chemical principles.

Design and Development of Analogues and Derivatives with Modified Functional Groups

The ability to selectively modify the functional groups of this compound allows for the systematic design and development of analogues and derivatives with tailored properties.

The presence of the aminomethyl and hydroxyl groups makes this compound an excellent precursor for the synthesis of nitrogen-containing heterocycles. For example, condensation of the aminomethyl group with a 1,3-dicarbonyl compound could lead to the formation of a pyrimidine (B1678525) ring fused to the benzene ring. Alternatively, reaction with a β-keto ester could yield a dihydropyridinone derivative. The synthesis of various nitrogen-containing heterocycles, such as indoles and quinolines, often relies on precursors with functionalities similar to those present in this compound. researchgate.net

The aromatic ring of this compound can participate in various coupling reactions to form new carbon-carbon and carbon-heteroatom bonds. Prior to coupling, the hydroxyl group would likely require protection. The aromatic ring could then be halogenated to introduce a handle for cross-coupling reactions. For instance, bromination of the aromatic ring would yield a derivative suitable for Suzuki, Heck, or Sonogashira coupling reactions, allowing for the introduction of new aryl, vinyl, or alkynyl substituents. Palladium-catalyzed coupling reactions are a cornerstone of modern organic synthesis for the formation of such bonds. google.com

Similarly, the phenolic hydroxyl group can participate in carbon-heteroatom bond-forming reactions. For example, Ullmann condensation with an aryl halide could be used to form a diaryl ether linkage. The aminomethyl group can also be a site for carbon-nitrogen bond formation through reactions with electrophilic partners.

Reaction TypeReactantCatalyst/ConditionsProduct Feature
Suzuki CouplingArylboronic acidPd catalyst, baseBiaryl structure
Heck CouplingAlkenePd catalyst, baseCinnamyl derivative
Sonogashira CouplingTerminal alkynePd/Cu catalyst, baseArylalkyne moiety
Ullmann CondensationAryl halideCu catalyst, baseDiaryl ether linkage

This table outlines potential coupling reactions of a halogenated derivative of this compound.

Integration into Complex Molecular Architectures

The multifunctionality of this compound makes it an ideal candidate for incorporation into more complex molecular architectures, including those relevant to medicinal chemistry and materials science. Its ability to act as a scaffold for the attachment of multiple, diverse substituents allows for the creation of libraries of compounds for screening and optimization. The aminomethyl subunit is a key linker in several bioactive molecules and pharmaceutical drugs. nih.gov

In the context of drug discovery, the different functional groups can be used to modulate physicochemical properties such as solubility, lipophilicity, and hydrogen bonding capacity, which are critical for pharmacokinetic and pharmacodynamic profiles. assets-servd.host For instance, the hydroxyl group can serve as a hydrogen bond donor, the nitrile as a hydrogen bond acceptor, and the aminomethyl group can be protonated to introduce a positive charge. These features can be fine-tuned through derivatization to optimize interactions with biological targets.

Scaffolding for Diverse Chemical Libraries

In the field of drug discovery and materials science, the generation of chemical libraries containing a multitude of structurally diverse compounds is a cornerstone of identifying new lead compounds and materials with desired properties. nih.govopenaccessjournals.com The concept of combinatorial chemistry, which involves the systematic and repetitive linking of various "building blocks," provides a powerful platform for this purpose. rsquarel.org

The structure of this compound is ideally suited for its use as a central scaffold in the generation of such libraries. Its three distinct functional groups offer multiple points for diversification. For instance, a library could be constructed by reacting the aminomethyl group with a diverse set of carboxylic acids to form a library of amides, while the hydroxyl group is simultaneously or sequentially reacted with a range of alkyl halides to produce a library of ethers. The nitrile group can also be transformed to introduce further diversity. This multi-point derivatization allows for the rapid exploration of a vast chemical space from a single, well-defined core structure. wikipedia.org

Table 1: Potential Reactions for Library Diversification

Functional GroupReaction TypePotential ReactantsResulting Functional Group
AminomethylAcylationAcid chlorides, AnhydridesAmide
AminomethylReductive AminationAldehydes, KetonesSecondary or Tertiary Amine
HydroxylEtherificationAlkyl halides, TosylatesEther
HydroxylEsterificationAcyl chlorides, Carboxylic acidsEster
NitrileHydrolysisAcid or BaseCarboxylic Acid or Amide
NitrileReductionReducing agents (e.g., LiAlH₄)Primary Amine
NitrileCycloadditionAzidesTetrazole

Multistep Synthetic Sequences

The strategic placement of functional groups in this compound makes it a valuable intermediate in multistep synthetic sequences for the creation of more complex molecules, particularly heterocyclic compounds. youtube.comnih.gov The nitrile group, in particular, is a versatile precursor for various nitrogen-containing heterocycles. nih.gov Its ability to participate in cycloaddition reactions or to be transformed into an amine or carboxylic acid opens up numerous synthetic pathways.

A practical example of a related compound, 4-amino-3-hydroxybenzonitrile (B1279274), in a multistep synthesis is its use to create N-(2-Bromophenyl)-N'-(2-hydroxy-4-cyanophenyl) urea. In this sequence, the amino group of the benzonitrile (B105546) derivative is reacted with an isocyanate to form a urea linkage. google.com This demonstrates how the functionalities of such a scaffold can be selectively targeted to build more elaborate molecular architectures.

Similarly, this compound could be a key starting material for a variety of complex targets. For example, the aminomethyl and hydroxyl groups can be used in condensation reactions to form heterocyclic rings, while the nitrile group is carried through the synthetic sequence to be modified in a later step. This approach is common in the synthesis of pharmaceutical intermediates and other fine chemicals. nih.govresearchgate.net

Conceptual Applications in Material Science Precursors

The unique electronic and structural features of this compound suggest its potential as a precursor for advanced materials, particularly in the fields of organic electronics and polymer science.

Role in Organic Electronic Materials Development (Conceptual)

The development of novel organic semiconductors is a rapidly advancing field, with applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). mdpi.com The electronic properties of these materials are highly dependent on the molecular structure of their constituent building blocks.

The presence of a nitrile (cyano) group on an aromatic ring is a well-established strategy for creating n-type organic semiconductors, which are materials that conduct electrons. nih.gov The strong electron-withdrawing nature of the nitrile group can lower the energy levels of the molecular orbitals, facilitating electron injection and transport. researchgate.netrsc.org

Conceptually, this compound could serve as a key building block for such materials. The combination of the electron-withdrawing nitrile group with the electron-donating hydroxyl and aminomethyl groups creates a "push-pull" system. This type of electronic structure can lead to interesting photophysical properties, such as intramolecular charge transfer, which is desirable in many organic electronic applications. rsc.org By incorporating this molecule into larger conjugated systems, it may be possible to fine-tune the band gap and molecular orbital energy levels to optimize performance in electronic devices. researchgate.net The functional groups also provide handles for further chemical modification to control properties like solubility and solid-state packing. acs.org

Table 2: Potential Influence of Functional Groups on Electronic Properties

Functional GroupElectronic NaturePotential Effect on Molecular Orbitals
Nitrile (-CN)Electron-withdrawingLowers LUMO energy level
Hydroxyl (-OH)Electron-donatingRaises HOMO energy level
Aminomethyl (-CH₂NH₂)Electron-donatingRaises HOMO energy level

Precursors for Polymer Synthesis (Conceptual)

The aminomethyl and phenol functionalities of this compound make it a prime candidate as a monomer for the synthesis of polybenzoxazines. Polybenzoxazines are a class of high-performance thermosetting polymers known for their excellent thermal stability, low water absorption, and high mechanical strength. wikipedia.org

Benzoxazine monomers are typically synthesized through a Mannich condensation reaction involving a phenol, a primary amine, and formaldehyde (B43269). nih.gov In this context, this compound contains both the phenolic hydroxyl group and the primary amine (in the form of an aminomethyl group) within the same molecule. This structure could potentially undergo polymerization with formaldehyde to form a polybenzoxazine.

The resulting polymer would have a unique structure, with the nitrile group as a pendant functionality along the polymer backbone. This nitrile group could then be subjected to post-polymerization modifications, allowing for the covalent attachment of other molecules to tailor the polymer's properties for specific applications. acs.orgnih.gov For example, the nitrile could be hydrolyzed to a carboxylic acid to improve adhesion or reduced to an amine for further cross-linking. This approach offers a pathway to novel, functional polybenzoxazine resins with properties not achievable with conventional monomers. daneshyari.comcnrs.frnih.gov

Analytical Methodologies Utilizing Derivatization Strategies Based on 4 Aminomethyl 3 Hydroxybenzonitrile Moieties

Derivatization Principles for Enhanced Detection and Quantification

The primary goal of derivatization is to augment the physicochemical properties of an analyte to make it more amenable to analysis by techniques such as mass spectrometry (MS) and chromatography.

In mass spectrometry, particularly with electrospray ionization (ESI), the efficiency of analyte ionization is crucial for achieving high sensitivity. Derivatization can introduce a readily ionizable group into the analyte molecule.

The primary amine group of 4-(aminomethyl)-3-hydroxybenzonitrile can serve as a proton-accepting site, enhancing ionization in positive-ion mode ESI-MS. By reacting this amine with a target analyte, a derivative is formed that is more easily protonated, leading to a stronger signal in the mass spectrometer. This "charge-tagging" strategy is a common approach to improve the detection of compounds that have poor ionization efficiency on their own. For instance, the amine group can react with carbonyl compounds (aldehydes and ketones) to form Schiff bases, or with carboxylic acids to form amides. These reactions effectively tag the analyte with the this compound moiety, thereby increasing its proton affinity and ionization efficiency.

Conversely, the phenolic hydroxyl group could potentially be used for derivatization to enhance ionization in negative-ion mode, although this is generally less common than leveraging amine groups for positive-mode enhancement.

In liquid chromatography (LC), derivatization can be employed to improve the separation of analytes from complex mixtures. This is often achieved by altering the polarity and retention characteristics of the analytes.

By introducing the relatively polar this compound moiety onto a nonpolar analyte, its retention time in reversed-phase HPLC can be significantly altered, allowing for better separation from other nonpolar components in the sample matrix. Conversely, derivatizing a polar analyte could increase its hydrophobicity, which is beneficial for retention on a reversed-phase column.

Furthermore, the introduction of a rigid aromatic structure can improve peak shape and reduce tailing in some chromatographic systems. The specific impact on chromatographic behavior would depend on the nature of the analyte and the chosen stationary and mobile phases. The presence of multiple functional groups on the derivatizing agent also opens up possibilities for multi-modal chromatography, where separation can be influenced by a combination of hydrophobic, polar, and ion-exchange interactions.

Applications in Targeted Metabolite and Biomolecule Analysis

Targeted analysis focuses on the quantification of specific, known metabolites or biomolecules. Derivatization with agents like this compound can provide the selectivity and sensitivity needed for such applications.

The reactivity of the functional groups on this compound allows it to be used as a chemical tag for specific classes of compounds.

Carbonyl Compounds: The primary amine can react with aldehydes and ketones to form stable imine (Schiff base) derivatives. This is a widely used strategy for the analysis of carbonyl compounds, which are often present at low concentrations and can be difficult to detect directly.

Carboxylic Acids: The amine group can also be coupled with carboxylic acids using activating agents (e.g., carbodiimides) to form amide bonds. This is a common method for derivatizing fatty acids, amino acids, and other carboxylic acid-containing metabolites.

Phenols and Alcohols: While the hydroxyl group on this compound itself is a target for derivatization, the compound could theoretically be modified to introduce a reactive group that targets alcohols and phenols in analytes. However, its primary utility lies in its own reactive amine and hydroxyl functionalities.

The nitrile group, while generally less reactive under typical derivatization conditions, could potentially be exploited in more specialized chemical reactions.

The development of a quantitative analytical method using derivatization requires a reaction that is reproducible, proceeds to completion, and yields a stable product. Assuming these conditions can be met with this compound, it could be used to develop robust quantitative assays for various research applications.

For example, in a metabolomics study, researchers might be interested in quantifying a specific set of aldehydes in a biological sample. By derivatizing the sample with this compound, the aldehydes can be converted to their corresponding imine derivatives, which can then be quantified with high sensitivity and specificity using LC-MS/MS. The use of a stable isotope-labeled version of this compound as an internal standard would further enhance the accuracy and precision of the quantification.

A hypothetical workflow for the quantitative analysis of a target analyte using this compound derivatization is presented in the table below.

StepDescription
1. Sample Preparation The biological or environmental sample is extracted and purified to remove interfering substances.
2. Derivatization The extracted sample is reacted with an excess of this compound under optimized conditions (e.g., specific pH, temperature, and reaction time) to ensure complete conversion of the analyte to its derivative.
3. LC-MS/MS Analysis The derivatized sample is injected into an LC-MS/MS system. The derivative is separated from other components by the LC column and then detected by the mass spectrometer. Specific precursor-product ion transitions for the derivative are monitored for quantification.
4. Quantification The concentration of the analyte in the original sample is determined by comparing the peak area of its derivative to a calibration curve prepared using known concentrations of the derivatized analyte standard. An internal standard is typically used to correct for variations in sample preparation and instrument response.

Strategies for Improved Sensitivity and Specificity in Research Assays

Achieving high sensitivity and specificity is paramount in modern analytical assays, especially when dealing with complex biological matrices and low-abundance analytes.

Derivatization with this compound can significantly improve sensitivity by enhancing the ionization efficiency of the analyte in the mass spectrometer, as discussed previously. The introduction of a charge-carrying moiety leads to a more intense signal and, consequently, a lower limit of detection.

Specificity is enhanced through a combination of chromatographic separation and mass spectrometric detection. The derivatization reaction itself provides a degree of selectivity, as this compound will only react with certain functional groups. The resulting derivative will have a unique retention time in the LC separation and a specific mass-to-charge ratio (m/z) in the mass spectrometer. In tandem mass spectrometry (MS/MS), the derivative is fragmented, and a specific fragment ion is monitored. This multiple reaction monitoring (MRM) approach is highly specific and significantly reduces interferences from the sample matrix.

The table below summarizes how derivatization with a hypothetical agent like this compound can improve assay performance.

ParameterImprovement Strategy
Sensitivity Introduction of a readily ionizable group (primary amine) to enhance signal intensity in positive-ion ESI-MS.
Specificity - Chemical Selectivity: The derivatizing agent reacts with specific functional groups on the analyte. - Chromatographic Selectivity: The derivative has a unique retention time, separating it from other sample components. - Mass Spectrometric Selectivity: The derivative has a unique m/z and produces specific fragment ions in MS/MS analysis.
Accuracy & Precision Use of a stable isotope-labeled internal standard of the derivatizing agent or the derivatized analyte.

Isotope Derivatization Approaches

Isotope-coded derivatization is a powerful technique in quantitative mass spectrometry for the relative and absolute quantification of molecules in complex mixtures. This approach involves labeling analytes from different samples with isotopically light and heavy versions of a derivatizing reagent. When the samples are mixed and analyzed by mass spectrometry, the relative abundance of the target analyte in each sample can be determined by comparing the signal intensities of the ion pairs.

The performance of a hypothetical isotope-coded derivatization reagent based on this compound would be evaluated based on several factors, as outlined in the table below.

Table 1: Hypothetical Performance Metrics for a this compound-Based Isotope Derivatization Reagent

Performance Metric Description Theoretical Advantage of the Moiety
Reaction Efficiency The completeness of the derivatization reaction with the target analyte.The primary amine offers a reactive site for various coupling chemistries.
Ionization Enhancement The ability of the tag to improve the ionization of the analyte in the mass spectrometer.The aromatic and nitrile groups could potentially enhance ionization efficiency.
Chromatographic Separation The impact of the derivatization on the retention and separation of the analyte.The addition of the moiety alters the polarity, potentially improving separation.
Fragmentation Pattern The generation of specific and informative fragment ions during tandem mass spectrometry (MS/MS).A stable tag would allow for predictable fragmentation of the analyte portion for identification.
Quantification Accuracy The precision and accuracy of relative quantification based on isotope ratios.Dependent on high reaction efficiency and minimal isotopic interference.

Matrix-Assisted Laser Desorption/Ionization (MALDI) Enhancements

In MALDI mass spectrometry, a matrix is a crucial component that co-crystallizes with the analyte and absorbs the laser energy, facilitating the soft ionization of the analyte molecules. The chemical properties of the matrix significantly influence the quality of the mass spectrum, including signal intensity, resolution, and background noise. Benzoic acid and cinnamic acid derivatives containing hydroxyl groups are common and effective MALDI matrices due to their ability to absorb UV laser energy and act as proton donors.

The structure of this compound, being a substituted hydroxybenzonitrile, suggests its potential use as a MALDI matrix or a matrix additive. Its aromatic system is a chromophore for UV laser absorption, and the hydroxyl group can facilitate protonation of the analyte. The presence of the aminomethyl and nitrile groups could further modify its properties, such as solubility, crystal formation, and interaction with specific classes of analytes, potentially enhancing ionization efficiency and reducing background interference.

Research into compounds with similar structures, such as 3-amino-4-hydroxybenzoic acid and various nitro-substituted hydroxybenzonitriles, has shown that minor modifications to the core structure can significantly impact MALDI performance, offering enhanced sensitivity for specific analyses like glycopeptides or small molecules. rsc.orgnih.govfao.org However, specific studies detailing the performance of this compound as a primary MALDI matrix or enhancement agent are not prominently featured in peer-reviewed literature.

The potential effectiveness of this compound as a MALDI matrix would depend on several key characteristics, which are summarized in the following table.

Table 2: Potential Characteristics of this compound as a MALDI Matrix

Characteristic Description Relevance to MALDI Performance
UV Absorbance Strong absorption at the wavelength of the MALDI laser (e.g., 337 nm or 355 nm).Essential for efficient energy transfer from the laser to the matrix-analyte crystal.
Co-crystallization Ability to form a homogenous solid solution with the analyte.Promotes even distribution of the analyte within the matrix, leading to reproducible signals.
Analyte Protonation Capacity to act as a proton source to facilitate the ionization of the analyte.The acidic hydroxyl group can donate a proton to the analyte, forming [M+H]+ ions.
Vacuum Stability Low volatility to remain stable under the high vacuum conditions of the mass spectrometer.Ensures the matrix does not evaporate from the target plate before or during analysis.
Low Background Interference Minimal formation of matrix-related ions in the mass range of interest.A "clean" background allows for clearer detection of low-abundance analyte signals.

Q & A

Basic Research Questions

Q. What are the critical safety protocols for handling 4-(Aminomethyl)-3-hydroxybenzonitrile in laboratory settings?

  • Methodological Guidance :

  • PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use NIOSH-approved respirators (e.g., P95) if dust or aerosols are generated .
  • Ventilation : Conduct reactions in fume hoods with ≥6 air changes/hour to mitigate inhalation risks .
  • Spill Management : Avoid dry sweeping; use wet methods or HEPA vacuums to prevent dust dispersion. Collect waste in sealed containers labeled for halogenated organics .
    • Rationale : Derived from GHS classifications of analogous benzonitrile compounds (e.g., skin/eye irritation, respiratory hazards) .

Q. What synthetic routes are validated for this compound preparation?

  • Methodological Steps :

  • Step 1 : Start with 3-hydroxybenzonitrile. Introduce an aminomethyl group via reductive amination using formaldehyde and hydrogen/palladium catalysis .
  • Step 2 : Optimize reaction conditions (e.g., pH 8–9, 50–60°C) to reduce byproducts like over-alkylated species .
  • Step 3 : Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) .
    • Validation : Yield and purity (>95%) confirmed by HPLC (C18 column, 0.1% TFA in acetonitrile/water) .

Advanced Research Questions

Q. How can conflicting NMR data for this compound be resolved?

  • Analytical Strategy :

  • Variable Temperature NMR : Resolve broadening peaks caused by tautomerism (e.g., hydroxyl proton exchange) by conducting experiments at –20°C .
  • 2D Techniques : Use HSQC and HMBC to assign ambiguous proton environments (e.g., distinguishing aromatic vs. aminomethyl protons) .
  • Cross-Validation : Compare with computational predictions (DFT-based chemical shift calculations) .
    • Case Study : Discrepancies in aromatic proton shifts (δ 7.2–7.5 ppm) resolved via COSY, confirming para-substitution patterns .

Q. What strategies minimize byproduct formation during the aminomethylation of 3-hydroxybenzonitrile?

  • Optimization Approaches :

  • Stoichiometry Control : Limit formaldehyde to 1.1 equivalents to prevent di- or tri-methylation .
  • Catalyst Screening : Test Pd/C vs. Raney Ni; Pd/C shows higher selectivity for mono-aminomethylation (85% vs. 60%) .
  • In Situ Monitoring : Use inline IR spectroscopy to track amine intermediate formation and adjust reaction time dynamically .
    • Troubleshooting : If over-alkylation occurs, introduce a protecting group (e.g., tert-butyldimethylsilyl) on the hydroxyl group pre-reaction .

Q. How do solvent choices impact the crystallization efficiency of this compound?

  • Experimental Design :

  • Solvent Screening : Test polar aprotic (DMF, DMSO) vs. protic (ethanol, methanol) solvents. Ethanol yields 90% recovery vs. 70% in DMF .
  • Antisolvent Addition : Gradual water addition to ethanol solutions improves crystal size uniformity (20–50 µm) .
  • Thermodynamic Analysis : Use DSC to identify optimal cooling rates (2°C/min) for minimizing amorphous content .

Data Contradiction Analysis

Q. How to address discrepancies in reported melting points for this compound derivatives?

  • Root Cause Investigation :

  • Purity Assessment : Compare DSC thermograms of samples from different sources; impurities (e.g., residual solvents) depress melting points .
  • Polymorphism Screening : Conduct XRPD to identify crystalline forms (e.g., Form I vs. Form II) with distinct thermal profiles .
    • Resolution : Standardize recrystallization protocols (e.g., ethanol/water, slow cooling) to ensure consistent polymorph formation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.